![molecular formula C21H15NO2 B13130483 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- CAS No. 2944-19-6](/img/structure/B13130483.png)
9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-: is an organic compound with the molecular formula C22H18N2O2 and a molecular weight of 342.3905 . This compound is known for its vibrant blue color and is commonly used as a dye. It is also referred to by various names such as Ahcoquinone Blue ASTB Base , Alizarine Pure Blue B Base , and C.I. Solvent Blue 11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used as a dye and a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it ideal for highlighting specific structures within cells .
Medicine: While not commonly used as a therapeutic agent, derivatives of this compound have been studied for their potential biological activities, including anticancer properties .
Industry: In the industrial sector, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used in the production of dyes and pigments for textiles, plastics, and other materials. Its stability and colorfastness make it a valuable component in various applications .
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- involves its interaction with molecular targets within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell division and the induction of cell death in certain types of cells . The specific pathways involved in these effects are still under investigation, but they likely include the generation of reactive oxygen species and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has two amino groups attached to the anthraquinone structure, leading to different chemical and physical properties.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This compound has an amino group and a hydroxyl group, which can participate in different types of chemical reactions compared to 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-.
Uniqueness: The uniqueness of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its vibrant blue color and stability make it particularly valuable in dye applications .
Propriétés
Numéro CAS |
2944-19-6 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-9-11-14(12-10-13)22-18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3 |
Clé InChI |
LMJVMVCQHQVJDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


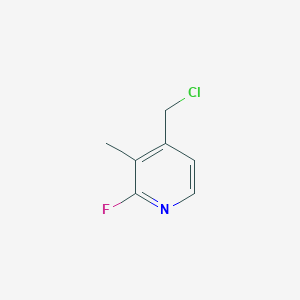
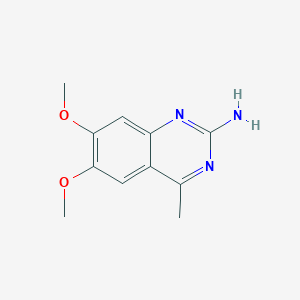
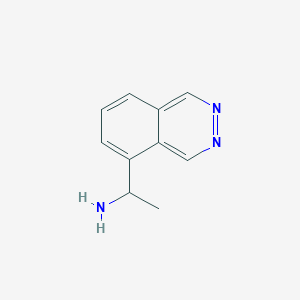
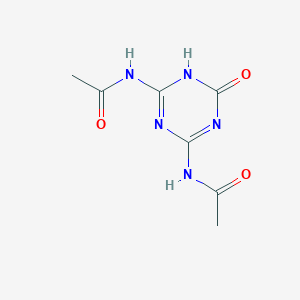
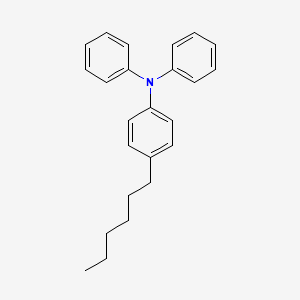
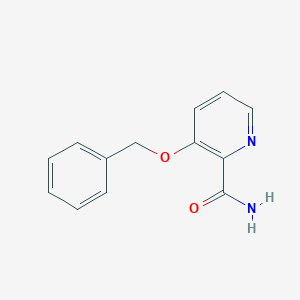
![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
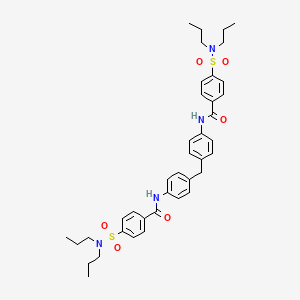

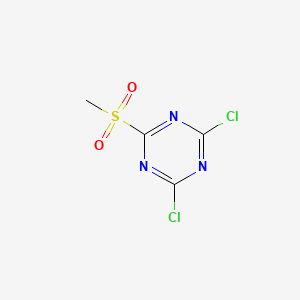
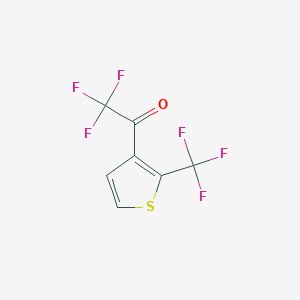
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
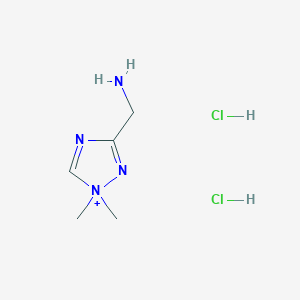
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
